molecular formula C12H12ClFO3 B3023928 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid CAS No. 951889-59-1

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid

Cat. No. B3023928
CAS RN: 951889-59-1
M. Wt: 258.67 g/mol
InChI Key: FHZPPPOTLQFORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid is a compound that is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid have been described, indicating interest in halogenated aromatic compounds with adjacent oxo groups and carboxylic acid functionalities . Additionally, the crystal structure of 6-(4-chlorophenylamino)6-oxohexanoic acid has been determined, which shares the chlorophenyl and oxohexanoic acid components with the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including substitution and hydrolysis, as seen in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid . The synthesis of such compounds is typically optimized for yield and purity, and the structures are confirmed using spectroscopic methods like NMR and MS. While the exact synthesis of this compound is not detailed, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure and stability of compounds with similar features are often analyzed using computational methods such as Gaussian09 software, as well as experimental techniques like X-ray diffraction (XRD) . The geometrical parameters obtained from these analyses can provide insights into the molecular conformation and electronic distribution, which are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds with carboxylic acid groups can be diverse. For example, the compound mentioned in paper is a precursor to other chemically significant structures, indicating that this compound could also serve as an intermediate in various chemical reactions. The presence of both electron-withdrawing and electron-donating groups within the molecule can influence its reactivity in substitution reactions, esterification, and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens can affect the compound's polarity, boiling and melting points, and solubility in different solvents. The carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can be crucial for its solubility in aqueous media and potential biological activity. The fluorescence properties of related compounds, such as 6-methoxy-4-quinolone, suggest that this compound may also exhibit interesting optical properties, especially in varying pH conditions .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research has demonstrated the synthesis of compounds that serve as important intermediates for biologically active drugs. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid has been optimized for the production of anticancer drugs, highlighting the compound's role in drug development (Jianqing Zhang et al., 2019).

Antibacterial Agents

The synthesis and structure-activity relationships of various compounds, including those derived from the chemical structure of interest, have been explored for their antibacterial properties. Research into 1,4-Dihydro-4-oxopyridinecarboxylic acids has led to the development of new antibacterial agents like enoxacin, showcasing the therapeutic potential of such compounds (J. Matsumoto et al., 1984).

Environmental Impact and Biodegradation

The environmental impact of fluorotelomer alcohol (6:2 FTOH), a related polyfluoalkyl substance, has been studied, with findings on its biodegradation and the consequent effect on bacterial community structures in sediment. This research is crucial for understanding the fate of such compounds in the environment and their potential harm (Dan Wang et al., 2017).

Novel Immunossuppresants

Innovative synthetic routes have been developed for compounds like 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H- benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, demonstrating the potential for creating new immunosuppressants (I. Chujo et al., 2001).

Photochemical Decomposition Studies

The photochemical decomposition of midazolam, related to the chemical structure of interest, has been investigated to understand its stability and potential formation of hazardous decomposition products under various environmental conditions (R. Andersin et al., 1994).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(4-chloro-2-fluorophenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPPPOTLQFORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264288
Record name 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-59-1
Record name 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(4-Chloro-2-fluorophenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.